molecular formula C7H7N3O B1297557 5-(furan-2-yl)-1H-pyrazol-3-amine CAS No. 96799-02-9

5-(furan-2-yl)-1H-pyrazol-3-amine

Cat. No. B1297557
CAS RN: 96799-02-9
M. Wt: 149.15 g/mol
InChI Key: XJNZHICOWTVWOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Another study reported the synthesis of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structures of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were elucidated based on elemental analysis, IR, and 1H-NMR spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-(furan-2-yl)-1H-pyrazol-3-amine serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, demonstrating its versatility in organic synthesis. The compound's reactivity with halo compounds and its ability to undergo cyclization reactions under different conditions highlight its utility in creating complex molecular architectures with potential biological activities (El-Essawy & Rady, 2011).

Antimicrobial Activity

Compounds derived from 5-(furan-2-yl)-1H-pyrazol-3-amine have been evaluated for their antimicrobial properties. A study synthesized a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties using hydrazonoyl halides as precursors. These compounds were then tested for their in vitro antibacterial and antifungal activities, revealing promising results and suggesting that derivatives of 5-(furan-2-yl)-1H-pyrazol-3-amine could serve as potential antimicrobial agents (Abdelhamid et al., 2019).

Antioxidant Properties

Another research avenue explores the antioxidant capabilities of compounds based on 5-(furan-2-yl)-1H-pyrazol-3-amine. A study focused on the synthesis of new pyrazole derivatives bearing an indole moiety, which were then assessed as antioxidant agents. The findings indicated that most of the compounds in the pyrazolo[1,5-a]pyrimidine series exhibited better antioxidant activities compared to those in the pyrazolotriazine series, suggesting the potential of 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives in antioxidant applications (El‐Mekabaty, Etman, & Mosbah, 2016).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives synthesized from 5-(furan-2-yl)-1H-pyrazol-3-amine showed significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. The study demonstrated that these compounds could inhibit tumor growth and endothelial proliferation induced by tumors, indicating their potential as candidates for anticancer therapy with the ability to suppress tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 5-Furan-2-yl-2-methyl-2H-pyrazole-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on furan-based compounds could involve the exploration of their potential applications beyond fuels and plastics .

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNZHICOWTVWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335159
Record name 5-(Furan-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-furyl)pyrazole

CAS RN

96799-02-9
Record name 5-(Furan-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(2-furyl)pyrazole
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